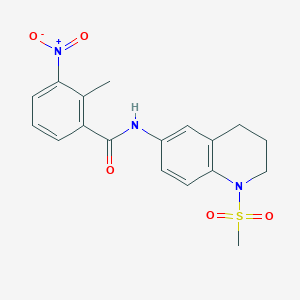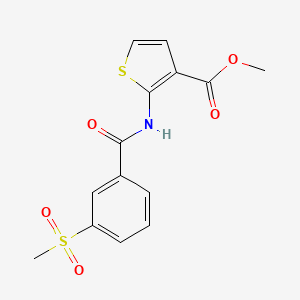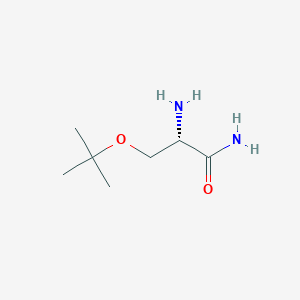
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, also known as ML204, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML204 has been found to modulate ion channels and has shown promise in treating a variety of diseases, including hypertension, epilepsy, and chronic pain. In
Scientific Research Applications
Synthesis and Biological Activity of Piperazine Derivatives
Analgesic and Anti-inflammatory Agents : A study explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and piperazine structures, showing significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Another study synthesized new 1,2,4-triazole derivatives with piperazine components, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Dopamine D3 Receptor Imaging : Research on carbon-11-labeled carboxamide derivatives aimed at developing PET radioligands for dopamine D3 receptors highlights the use of piperazine derivatives in neuroimaging to study brain function and disorders (Gao et al., 2008).
Serotonin 1A Receptors : Studies on compounds like WAY-100635, involving piperazine structures, focus on their binding affinity and selectivity to 5-HT1A receptors, contributing to our understanding of serotonergic neurotransmission and the development of receptor-specific drugs (Forster et al., 1995).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c1-23-12-3-2-10(15)8-11(12)19-13(22)21-6-4-20(5-7-21)9-14(16,17)18/h2-3,8H,4-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZMGCNCQOJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)

![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)







![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)